6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core fused with a sulfonated piperazine moiety substituted by a 2-(3-methoxyphenoxy)acetyl group. The 3-methoxyphenoxy substituent may influence lipophilicity and receptor binding, analogous to bioactive aryl ethers in pharmaceuticals .
Properties
IUPAC Name |
6-[4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-32-19-3-2-4-20(15-19)33-16-23(29)25-9-11-26(12-10-25)34(30,31)21-13-17-5-6-22(28)27-8-7-18(14-21)24(17)27/h2-4,13-15H,5-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOTOXQQITMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946259-63-8) is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.55 g/mol. The structure incorporates several functional groups that may contribute to its biological activity, including a piperazine ring and a methoxyphenoxy acetyl moiety.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.55 g/mol |
| Key Functional Groups | Piperazine, Methoxyphenoxy Acetyl |
| CAS Number | 946259-63-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to the target molecule. For instance, derivatives containing acetyl groups have shown enhanced activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of specific functional groups appears to enhance their efficacy.
Case Study:
A study evaluated the antimicrobial activity of related compounds against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent bactericidal effects comparable to standard antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) revealed varying degrees of cytotoxic effects depending on concentration and exposure time.
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|---|
| Compound A | 100 | 92 | 79 |
| Compound B | 200 | 68 | 73 |
| Compound C | 50 | 96 | 97 |
The results indicated that while some compounds led to reduced cell viability at higher concentrations, others showed increased metabolic activity at lower doses .
The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the sulfonamide moiety may play a significant role in inhibiting bacterial growth by interfering with essential metabolic pathways or by disrupting biofilm formation .
Potential Applications
Given its structure and observed biological activities, this compound could have applications in:
- Antimicrobial therapies : Particularly in treating infections caused by resistant bacteria.
- Pharmaceutical development : As a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological Profiles
- Sigma-2 Receptor Agonists (e.g., CB-64D) : EC₅₀ values: ~10–50 μM (apoptosis induction in breast cancer lines). Mechanism: Caspase-independent apoptosis, synergistic with doxorubicin. However, its tricyclic core may limit membrane permeability versus linear analogs.
Physicochemical Properties
- Lipophilicity: The 3-methoxyphenoxy group increases logP versus dimethoxybenzoyl analogs (), favoring tissue penetration but risking CYP-mediated demethylation .
- Solubility: Sulfonated piperazines generally exhibit higher aqueous solubility (>50 μM) than non-sulfonated counterparts, critical for intravenous administration .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Piperazine sulfonates with electron-rich aryl groups (e.g., 3-methoxy, 3,4-dimethoxy) show enhanced cytotoxicity, likely due to improved target binding .
- Synergistic Potential: Sigma-2 agonists () and bromodomain inhibitors () demonstrate synergy with chemotherapeutics. The target compound’s dual functionality (tricyclic core + piperazine sulfonate) may enable similar synergies, warranting combinatorial studies.
- Knowledge Gaps: No X-ray or computational binding data exist for the target compound, unlike AZD5153 . Metabolic stability and toxicity profiles remain uncharacterized compared to ’s diazaspiro analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
